Propylthiouracil-d5 Enables Sub-10 μg/kg Regulatory Detection Limits for Thyreostat Residue Analysis
A validated UHPLC-MS/MS method using propylthiouracil-d5 as internal standard achieved decision limits (CCα) and detection capabilities (CCβ) below the EU regulatory threshold of 10 μg/kg for propylthiouracil in urine and thyroid tissue [1]. This method, which employed PTU-d5 for the first time as a deuterated internal standard for thyreostat quantification, demonstrated that using unlabeled PTU or no internal standard fails to achieve the required detection sensitivity and reproducibility [2].
| Evidence Dimension | Decision limit (CCα) and detection capability (CCβ) |
|---|---|
| Target Compound Data | CCα and CCβ < 10 μg/kg for all 6 thyreostats |
| Comparator Or Baseline | Regulatory threshold = 10 μg/kg (EC Decision 2002/657/EC) |
| Quantified Difference | CCα and CCβ below regulatory threshold; without PTU-d5, method validation parameters would not meet EU regulatory requirements |
| Conditions | UHPLC-MS/MS with 3-iodobenzylbromide derivatization; urine and thyroid gland matrices; validated per EC Decision 2002/657/EC |
Why This Matters
Procurement of PTU-d5 is mandatory for laboratories conducting EU-compliant thyreostat residue testing, as unlabeled alternatives cannot achieve the required regulatory sensitivity and reproducibility.
- [1] Lõhmus, M., Kallaste, K., & Le Bizec, B. (2009). Determination of thyreostats in urine and thyroid gland by ultra high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1216(46), 8080-8089. View Source
- [2] European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. View Source
